LipidGreen 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

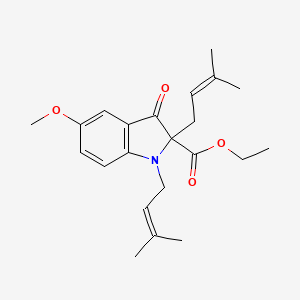

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H29NO4 |

|---|---|

Molecular Weight |

371.5 g/mol |

IUPAC Name |

ethyl 5-methoxy-1,2-bis(3-methylbut-2-enyl)-3-oxoindole-2-carboxylate |

InChI |

InChI=1S/C22H29NO4/c1-7-27-21(25)22(12-10-15(2)3)20(24)18-14-17(26-6)8-9-19(18)23(22)13-11-16(4)5/h8-11,14H,7,12-13H2,1-6H3 |

InChI Key |

VFAFYBVPGKPJDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(C(=O)C2=C(N1CC=C(C)C)C=CC(=C2)OC)CC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

LipidGreen 2: A Technical Guide for Cellular and In Vivo Lipid Droplet Imaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

LipidGreen 2 is a second-generation fluorescent probe meticulously engineered for the selective visualization and quantification of neutral lipids within living cells and organisms. As a dimethylallylated 3-hydroxyindole-based compound, it exhibits superior brightness, enhanced photostability, and a higher signal-to-noise ratio compared to conventional lipid stains such as Nile Red and BODIPY 493/503. Its defining characteristic is its specific affinity for the nonpolar environment of neutral lipid droplets, while showing minimal fluorescence in aqueous cellular compartments or binding to polar phospholipids (B1166683) in cellular membranes. This high degree of selectivity makes this compound an invaluable tool for a range of applications, from monitoring adipogenesis and investigating metabolic disorders to quantifying lipid accumulation in various model systems. This guide provides a comprehensive overview of the technical specifications, mechanism of action, and detailed experimental protocols for the application of this compound in mammalian cells, live zebrafish embryos, and bacteria.

Core Properties and Mechanism of Action

Chemical and Photophysical Properties

This compound is a cell-permeable, hydrophobic molecule that selectively partitions into the neutral lipid core of lipid droplets. Its fluorescence is significantly enhanced in nonpolar environments, a phenomenon known as solvatochromism. In aqueous media, the probe exists in a low-fluorescence state, which dramatically reduces background signal and enhances the contrast of lipid droplet staining.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 451-495 nm (General Range) | [1] |

| 485 nm | [2] | |

| 440-460 nm (Optimal in C. necator) | [1] | |

| Emission Maximum (λem) | 496-570 nm (General Range) | [1] |

| 499 nm | [2] | |

| 490-520 nm (Optimal in C. necator) | [1] | |

| Molecular Weight | 371.47 g/mol | [2] |

| Solubility | Soluble in DMSO | [2] |

| Photostability | High, with minimal photobleaching observed under continuous illumination. Fluorescence is stable for at least 30 minutes. | [3][4] |

Mechanism of Fluorescence

The fluorescence of this compound is intrinsically linked to its molecular environment. In polar, aqueous environments such as the cytoplasm, the molecule's excited state is quenched, resulting in minimal fluorescence. Upon entering the nonpolar, hydrophobic core of a lipid droplet, the molecule undergoes a conformational change that restricts its rotational freedom and shields it from quenching by water molecules. This leads to a significant increase in its fluorescence quantum yield, causing the lipid droplets to appear as bright, distinct puncta against a dark background. This mechanism ensures high specificity and a superior signal-to-noise ratio.

Diagram 1: Mechanism of this compound Fluorescence

Caption: Partitioning of this compound into lipid droplets enhances its fluorescence.

Applications and Experimental Protocols

This compound has been successfully employed across a diverse range of biological models to study lipid dynamics.

Staining of Mammalian Cells (e.g., 3T3-L1 Adipocytes)

This compound is highly effective for visualizing lipid droplet formation and accumulation during adipogenesis in cell lines like 3T3-L1.

Protocol 2.1: Staining of 3T3-L1 Adipocytes

-

Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) using standard protocols.

-

Adipocyte Differentiation: Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). This process typically takes 8-12 days.

-

Preparation of Staining Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

On the day of the experiment, dilute the stock solution in pre-warmed (37°C) culture medium or PBS to a final working concentration of 5-10 µM.

-

-

Staining:

-

Remove the culture medium from the differentiated adipocytes.

-

Wash the cells once with pre-warmed PBS.

-

Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with pre-warmed PBS to remove excess probe.

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).

-

Diagram 2: Workflow for Staining Mammalian Cells

Caption: Workflow for staining lipid droplets in mammalian cells with this compound.

Live Imaging of Zebrafish Embryos

The optical transparency of zebrafish embryos makes them an excellent model for in vivo imaging of lipid metabolism. This compound readily penetrates the tissues of live embryos, allowing for the visualization of fat deposits.[3]

Protocol 2.2: Live Staining of Zebrafish Embryos

-

Embryo Collection and Maintenance: Collect zebrafish embryos and maintain them in E3 embryo medium at 28.5°C according to standard protocols.

-

Preparation of Staining Solution: Dilute the 10 mM this compound stock solution in E3 embryo medium to a final working concentration of 10 µM.

-

Staining:

-

Transfer the zebrafish embryos (e.g., at 28 hours post-fertilization) into the this compound staining solution.

-

Incubate for 30 minutes at 28.5°C in the dark.

-

-

Washing:

-

Remove the staining solution.

-

Wash the embryos thoroughly with fresh E3 embryo medium for 30 minutes to reduce background fluorescence.

-

-

Mounting and Imaging:

-

Anesthetize the embryos using a standard tricaine (B183219) solution (0.016% in E3 medium).

-

Mount the embryos in a small drop of 1% low-melting-point agarose (B213101) on a glass-bottom dish.

-

Image using a fluorescence stereomicroscope or a confocal microscope with appropriate filter sets.

-

Diagram 3: Workflow for Staining Zebrafish Embryos

Caption: Workflow for live imaging of lipid deposits in zebrafish embryos.

Quantification of Poly-β-hydroxybutyrate (PHB) in Bacteria

This compound can be used for the rapid and accurate quantification of intracellular storage lipids like poly-β-hydroxybutyrate (PHB) in bacteria, offering a fluorescent alternative to traditional, more laborious methods.[1]

Protocol 2.3: Staining of Cupriavidus necator for PHB Quantification

-

Cell Culture: Grow Cupriavidus necator under conditions that induce PHB accumulation.

-

Preparation of Staining Solution:

-

Prepare a 54 µM stock solution of this compound in DMSO.

-

For each measurement, dilute 100 µL of the stock solution into 1.5 mL of PBS (pH 7.4), resulting in a final concentration of approximately 2.6 µM in the final cell suspension.

-

-

Staining and Measurement:

-

In a cuvette, mix 500 µL of the bacterial cell suspension with 1.5 mL of PBS containing the diluted this compound.

-

Incubate for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation set to 440-460 nm and emission to 490-520 nm.

-

-

Quantification: The fluorescence intensity can be correlated with the PHB content, which can be independently verified using methods like HPLC.

Application in Studying Signaling Pathways: mTORC1 and Lipid Droplet Accumulation

The mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling pathway is a central regulator of cell growth and metabolism, including lipid synthesis. Inhibition of mTORC1 has been shown to lead to an accumulation of triglycerides in lipid droplets.[5] While a specific study using this compound to directly dissect this pathway was not identified, the properties of this compound make it an ideal tool for such investigations. Researchers can use this compound to visualize and quantify the changes in lipid droplet content and morphology following the modulation of mTORC1 activity (e.g., through the use of inhibitors like rapamycin or Torin1).

Diagram 4: Simplified mTORC1 Signaling and its Impact on Lipid Droplets

Caption: Inhibition of mTORC1 leads to lipid droplet accumulation, a process that can be visualized with this compound.

Concluding Remarks

This compound represents a significant advancement in the field of lipid biology, offering researchers a highly specific, sensitive, and photostable tool for the study of neutral lipid dynamics. Its versatility across different model systems, from single cells to whole organisms, combined with its ease of use, makes it an indispensable probe for investigating the fundamental roles of lipid droplets in health and disease. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.

References

An In-depth Technical Guide to LipidGreen 2: Mechanism and Application in Lipid Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LipidGreen 2, a second-generation fluorescent probe designed for the selective staining of neutral lipids. We will delve into its core mechanism of action, present key quantitative data, and provide detailed experimental protocols for its application in cellular and organismal imaging.

Core Mechanism of Action

This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based small molecule probe specifically engineered for imaging neutral lipids.[1] Its mechanism of action is rooted in its lipophilic nature and fluorogenic properties. In aqueous environments, the fluorescence of this compound is minimal. However, upon entering a nonpolar environment, such as the neutral lipid core of a lipid droplet, the probe undergoes a conformational change that results in a significant increase in its fluorescence quantum yield. This selective fluorescence enhancement in hydrophobic environments allows for the specific visualization of neutral lipid stores with a high signal-to-noise ratio and minimal background staining.[2]

Unlike some other lipophilic dyes, this compound selectively stains neutral lipids, such as triglycerides and cholesterol esters, but not phospholipids (B1166683).[1][2] This specificity makes it an excellent tool for distinguishing neutral lipid droplets from other membranous structures within the cell. It has been shown to provide brighter and more stable fluorescence compared to its predecessor, LipidGreen, and other common lipid stains like Nile Red.[3]

Quantitative Data and Performance

This compound exhibits superior photophysical properties compared to other commonly used lipid stains. Below is a summary of its key quantitative characteristics.

| Property | Value | Comparison with Other Dyes | Source |

| Excitation Wavelength | 440 - 460 nm (optimal) | Similar to BODIPY 493/503 | |

| 456 nm | |||

| Emission Wavelength | 490 - 520 nm (optimal) | Greener spectrum than Nile Red's yellow-gold emission | |

| 534 nm | |||

| Recommended Staining Concentration | ~10 µM for cultured cells and zebrafish | Generally in the low micromolar range | |

| 2.6 µM for C. necator (PHB staining) | |||

| Selectivity | Neutral lipids (triglycerides, cholesterol esters) | Higher selectivity for neutral lipids over phospholipids compared to some dyes | |

| Signal Strength | Brighter fluorescence than Nile Red and LipidGreen | Provides a stronger signal for easier detection | |

| Background Fluorescence | Minimal non-specific background staining | Less background compared to Nile Red and BODIPY 493/503 | |

| Photostability | High long-term stability | More photostable than many common fluorescent dyes |

Experimental Protocols

Detailed methodologies for the application of this compound in various research models are provided below.

Staining of Lipid Droplets in Cultured Cells (e.g., HepG2, 3T3-L1)

This protocol is adapted for the general staining of neutral lipid droplets in adherent cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Phosphate-buffered saline (PBS)

-

Cells cultured on glass-bottom dishes or multi-well plates

-

Fluorescence microscope with appropriate filter sets (e.g., GFP/FITC channel)

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging plate and culture until they reach the desired confluency.

-

Induction of Lipid Droplets (Optional): To induce lipid droplet formation, cells can be treated with oleic acid or other known steatosis inducers (e.g., amiodarone, tamoxifen) for 24-72 hours.

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of approximately 10 µM.

-

Staining: Remove the existing cell culture medium and add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, gently wash the cells three times with PBS to remove excess dye and reduce background fluorescence.

-

Imaging: Immediately image the cells using a fluorescence microscope. For this compound, use an excitation wavelength around 450-490 nm and collect emission around 515 nm or higher.

Staining of Fat Deposits in Live Zebrafish Embryos

This protocol describes the in vivo staining of neutral lipid deposits in a model organism.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Zebrafish embryos

-

Embryo water/medium

-

Tricaine solution (0.016%) for anesthetization

-

3% Methyl cellulose (B213188) for mounting

-

Fluorescence stereomicroscope

Procedure:

-

Embryo Collection: Collect zebrafish embryos at the desired developmental stage (e.g., 28 hours post-fertilization).

-

Staining Solution: Prepare a 10 µM this compound solution in embryo water.

-

Incubation: Incubate the embryos in the this compound solution for 30 minutes at 28.5°C.

-

Washing: After staining, wash the embryos with fresh embryo water for 30 minutes to remove unbound dye.

-

Anesthetization and Mounting: Anesthetize the embryos with 0.016% Tricaine and mount them in 3% methyl cellulose on a microscope slide or imaging dish.

-

Imaging: Image the fat deposits in the live embryos using a fluorescence stereomicroscope with a GFP filter set (e.g., 470/40 nm excitation, 525/50 nm emission).

Comparative Analysis and Advantages

This compound offers several advantages over traditional and other contemporary lipid stains.

References

Excitation and emission spectra of LipidGreen 2

An In-depth Technical Guide to the Excitation and Emission Spectra of LipidGreen 2

This guide provides a comprehensive overview of the spectral properties of this compound, a second-generation fluorescent probe designed for imaging neutral lipids. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence microscopy and spectroscopy for lipid analysis.

Core Spectral Properties of this compound

This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that selectively stains neutral lipids, such as those found in lipid droplets, with bright green fluorescence and minimal non-specific background. It offers a better fluorescence signal compared to the first-generation LipidGreen.[1][2][3]

Quantitative Spectral Data

The excitation and emission spectra of this compound are key to its application in fluorescence microscopy and spectroscopy. The optimal wavelengths can vary slightly depending on the solvent environment and the specific application. The table below summarizes the reported spectral characteristics.

| Spectral Property | Wavelength (nm) | Source |

| Excitation Maximum | 456 | Chun et al., 2013[4] |

| Emission Maximum | 534 | Chun et al., 2013 |

| Optimal Excitation Range | 440 - 460 | Kettner & Griehl, 2020 |

| Optimal Emission Range | 490 - 520 | Kettner & Griehl, 2020 |

| Excitation Range (General) | 451 - 495 | MedchemExpress |

| Emission Range (General) | 496 - 570 | MedchemExpress |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are protocols for spectral measurement and cellular imaging.

Measurement of Fluorescence Spectra

This protocol outlines the general procedure for determining the excitation and emission spectra of a fluorescent dye like this compound.

Objective: To determine the optimal excitation and emission wavelengths.

Instrumentation: A fluorescence spectrophotometer or spectrofluorometer is required.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., PBS or DMSO). The final concentration should be low enough to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to a fixed wavelength, ideally the peak of the emission spectrum (if known, e.g., 534 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 600 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum represents the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to a fixed wavelength, ideally the peak of the excitation spectrum (e.g., 456 nm).

-

Scan a range of emission wavelengths.

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak corresponds to the emission maximum.

-

-

3D Excitation-Emission Matrix (3DEEM) Spectroscopy (Advanced):

-

For a comprehensive analysis, a 3DEEM scan can be performed. This involves scanning a range of emission wavelengths for each wavelength in a scanned excitation range.

-

This generates a 3D plot that visualizes the complete fluorescence profile and helps identify the absolute optimal excitation and emission peaks.

-

Staining of Lipid Droplets in Cultured Cells

This protocol describes the use of this compound for visualizing neutral lipid droplets in mammalian cells.

Objective: To fluorescently label and image lipid droplets in live or fixed cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cultured cells (e.g., HepG2, 3T3-L1).

-

Phosphate-buffered saline (PBS) or cell culture medium.

-

Fluorescence microscope with appropriate filter sets (e.g., GFP or FITC channel).

Methodology:

-

Cell Culture: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips). If inducing lipid accumulation (steatosis), treat cells with appropriate agents (e.g., oleic acid, tamoxifen, or a differentiation cocktail for 3T3-L1 cells).

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium or PBS to a final working concentration (typically 5-10 µM).

-

Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate for approximately 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells gently with fresh PBS or culture medium to remove excess dye.

-

-

Imaging:

-

Mount the sample on a fluorescence microscope.

-

Excite the sample using a blue light source (e.g., ~470/40 nm filter).

-

Capture the green fluorescence emission (e.g., ~525/50 nm filter).

-

This compound selectively accumulates in neutral lipid droplets, which appear as bright, spherical structures.

-

Application in Signaling and Pathway Analysis

This compound is primarily a visualization tool rather than a direct participant in signaling pathways. Its utility lies in assessing the downstream effects of signaling events that lead to changes in neutral lipid metabolism and storage.

Use Case: Fatty Liver (Steatosis) Models

-

Pathway: Signaling pathways that regulate lipogenesis and lipid droplet formation (e.g., SREBP-1c activation, insulin (B600854) signaling) can be studied.

-

Application: In models of non-alcoholic fatty liver disease (NAFLD), cells like HepG2 can be treated with stimuli (e.g., high glucose, insulin, or specific drugs) to induce fat accumulation. This compound is then used to quantify the resulting increase in lipid droplet content, providing a readout for the activity of these pathways. It has been shown to be more effective than BODIPY 493/503 in assessing the hepatotoxicity of certain compounds in HepG2 cells.

References

LipidGreen 2: A Technical Guide for Advanced Lipid Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

LipidGreen 2 is a second-generation fluorescent probe meticulously engineered for the selective staining and visualization of neutral lipids within cells and tissues. As a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound, it offers significant advantages over earlier lipid probes, including enhanced fluorescence signaling and superior specificity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and practical applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers in lipid biology, metabolic diseases, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as ethyl 5-methoxy-1,2-bis(3-methylbut-2-en-1-yl)-3-oxoindoline-2-carboxylate.[1] Its molecular structure is a key determinant of its lipophilic nature and fluorescent properties, allowing it to readily partition into the nonpolar environment of lipid droplets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 5-methoxy-1,2-bis(3-methylbut-2-en-1-yl)-3-oxoindoline-2-carboxylate | [1] |

| Molecular Formula | C₂₂H₂₉NO₄ | [1][2] |

| Molecular Weight | 371.47 g/mol | [1] |

| CAS Number | 1382764-52-4 | |

| Appearance | Yellow to brown viscous liquid/oil | |

| Excitation Wavelength (λex) | ~485 nm (Optimal range: 440-460 nm) | |

| Emission Wavelength (λem) | ~499 nm (Optimal range: 490-520 nm) | |

| Solubility | DMSO: 100 mg/mL; Insoluble in water | |

| Storage | Store at 2-8°C. For long-term storage of stock solutions, aliquot and freeze at -20°C or -80°C, protected from light. |

Performance Characteristics

This compound exhibits robust performance for lipid droplet imaging, characterized by its bright fluorescence and high stability. While specific quantitative values for quantum yield and signal-to-noise ratio are not consistently reported in publicly available literature, qualitative descriptions from multiple sources indicate superior performance compared to older dyes like Nile Red. It is consistently reported to provide a "better fluorescence signal" and "brighter staining" with "less non-specific background".

Table 2: Performance Attributes of this compound

| Attribute | Description |

| Specificity | Selectively stains neutral lipids over phospholipids. |

| Fluorescence Intensity | High fluorescence intensity in nonpolar environments such as lipid droplets. |

| Photostability | Exhibits high photostability, allowing for prolonged imaging and time-lapse studies. |

| Signal-to-Noise Ratio | Generally described as high, with minimal background fluorescence. |

| Quantum Yield | While a specific value is not readily available, its bright emission suggests a favorable quantum yield in a lipidic environment. |

Experimental Protocols

The following are detailed protocols for the application of this compound in various experimental setups.

Staining of Lipid Droplets in Cultured Cells

This protocol is suitable for visualizing lipid droplets in adherent or suspension cells.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium

-

Fixative (e.g., 4% paraformaldehyde in PBS), optional

-

Mounting medium

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on coverslips, glass-bottom dishes, or in multi-well plates. For suspension cells, proceed with the cell pellet.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 5-10 µM.

-

Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

-

(Optional) Fixation: For fixed-cell imaging, after washing, incubate the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash three times with PBS.

-

Imaging: Mount the coverslips with a suitable mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation at ~488 nm and emission detection at ~500-550 nm).

Staining of Frozen Tissue Sections

This protocol is designed for the visualization of lipid distribution in tissue cryosections.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

PBS, pH 7.4

-

Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100), optional for co-staining

-

Mounting medium

Procedure:

-

Tissue Section Preparation: Prepare frozen tissue sections of 5-10 µm thickness on glass slides.

-

Rehydration and Staining: Allow the sections to air dry briefly. Rehydrate in PBS for 5-10 minutes. Dilute the this compound stock solution in PBS to a final concentration of 5-10 µM. Cover the tissue section with the staining solution and incubate for 30 minutes at room temperature in a humidified chamber, protected from light.

-

Washing: Gently wash the slides three times with PBS.

-

Counterstaining (Optional): If desired, perform counterstaining for nuclei (e.g., with DAPI) or other cellular components.

-

Mounting: Mount the slides with an aqueous mounting medium.

-

Imaging: Observe the stained sections under a fluorescence or confocal microscope.

Staining of Live Zebrafish

This protocol is adapted for in vivo imaging of lipid deposits in zebrafish larvae.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Embryo medium/E3 medium

-

Tricaine (B183219) solution for anesthesia

Procedure:

-

Preparation of Staining Solution: Dilute the this compound stock solution in embryo medium to a final concentration of 10 µM.

-

Staining: Place zebrafish larvae in the staining solution and incubate for 30 minutes at 28.5°C.

-

Washing: Transfer the larvae to fresh embryo medium and wash for 15-30 minutes to reduce background fluorescence.

-

Anesthesia and Mounting: Anesthetize the larvae using tricaine solution. Mount the larvae in a small drop of low-melting-point agarose (B213101) or methylcellulose (B11928114) on a microscope slide or imaging dish.

-

Imaging: Image the distribution of lipid deposits in the live larvae using a fluorescence stereomicroscope or a confocal microscope.

Signaling Pathways and Applications

This compound serves as a powerful tool for investigating cellular processes and signaling pathways related to lipid metabolism. Its primary application lies in the visualization and quantification of lipid droplets, which are central organelles in energy storage and lipid homeostasis.

Caption: Logical workflow of a this compound staining protocol.

Conclusion

This compound is a highly effective and reliable fluorescent probe for the specific detection of neutral lipids. Its superior brightness, photostability, and ease of use make it an invaluable tool for researchers investigating various aspects of lipid biology and related pathologies. The detailed protocols and information provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings, from basic cell biology to preclinical drug development.

References

LipidGreen 2: A Technical Guide to Advanced Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages of LipidGreen 2, a second-generation fluorescent probe, for the visualization and quantification of lipids. We will delve into its superior performance compared to traditional dyes, provide detailed experimental protocols, and illustrate key workflows and mechanisms through diagrams.

Core Advantages of this compound

This compound offers several significant advantages for lipid research, making it a powerful tool for studying lipid droplets (LDs) and their role in various cellular processes and disease models.

-

Superior Fluorescence Signal: this compound provides a brighter and more robust fluorescence signal compared to its predecessor, LipidGreen, and other common lipid stains.[1][2][3] This allows for clearer imaging and more sensitive detection of lipid droplets, even at low abundance.

-

High Selectivity for Neutral Lipids: A key advantage of this compound is its high specificity for neutral lipids, such as triglycerides and cholesterol esters, which are the primary components of lipid droplets.[1][3] Unlike dyes like Nile Red that also stain phospholipids, this compound's selectivity reduces background fluorescence from other cellular membranes, resulting in cleaner images and more accurate quantification.

-

Low Background and High Contrast: Researchers have consistently observed that this compound staining results in less non-specific background fluorescence compared to dyes like BODIPY 493/503. This high signal-to-noise ratio enables the acquisition of high-contrast images, facilitating precise localization and analysis of lipid droplets.

-

Excellent Performance in Live-Cell Imaging: this compound is cell-permeable and has been successfully used for staining lipid deposits in live cells and organisms, including zebrafish embryos. Its compatibility with live-cell imaging allows for the dynamic tracking of lipid droplet formation, mobilization, and consumption in real-time.

-

Enhanced Photostability: Studies have demonstrated the good photostability of this compound. For instance, in zebrafish embryos, the fluorescence signal was still detectable after continuous exposure to UV light, and while the signal decreased after 24 hours, it remained sufficient for long-term observation. This property is crucial for time-lapse microscopy and other applications requiring prolonged imaging.

-

Suitability for Multicolor Imaging: Due to its distinct spectral properties, this compound can be used in conjunction with other fluorescent probes, such as red fluorescent dyes for multicolour imaging applications. This allows for the simultaneous visualization of lipid droplets and other cellular components or processes.

-

Effectiveness in Diverse Applications: this compound has proven effective in a range of applications, including the study of fatty liver disease in zebrafish, the assessment of drug-induced steatosis in HepG2 cells, and the quantification of poly(3-hydroxybutyrate) (PHB) in bacteria.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the key performance characteristics of this compound against two commonly used lipid stains, Nile Red and BODIPY 493/503.

Table 1: this compound vs. Nile Red

| Feature | This compound | Nile Red |

| Selectivity | High for neutral lipids | Stains both neutral lipids and phospholipids |

| Background | Minimal non-specific background | Higher background due to broader lipid staining |

| Fluorescence | Brighter and more stable fluorescence | Robust fluorescence but can be less bright |

| Multicolor Imaging | Suitable for multicolor imaging | Broad emission spectrum can complicate multicolor imaging |

| Live-Cell Imaging | Yes | Yes |

Table 2: this compound vs. BODIPY 493/503

| Feature | This compound | BODIPY 493/503 |

| Fluorescence | Brighter images | Bright green fluorescence |

| Background | Less non-specific background | Can produce background signal |

| Hepatotoxicity Assay | More effective in assessing hepatotoxicity in HepG2 cells | Commonly used for lipid detection |

| Photostability | Good photostability | Limited photostability |

| Live-Cell Imaging | Yes | Yes |

Experimental Protocols

Below are detailed methodologies for key experiments using this compound.

Staining of Lipid Droplets in Cultured Cells (e.g., HepG2, 3T3-L1)

Objective: To visualize and quantify lipid droplets in cultured mammalian cells.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HepG2, 3T3-L1)

-

Fluorescence microscope

Protocol:

-

Cell Culture: Culture cells to the desired confluency in a suitable culture vessel (e.g., multi-well plate, chamber slide).

-

Induction of Lipid Droplet Formation (Optional): To induce lipid accumulation, treat cells with an appropriate stimulus. For example, incubate HepG2 cells with oleic acid (e.g., 200 µmol/L) for 24 hours. For 3T3-L1 preadipocyte differentiation, treat with a cocktail of IBMX, dexamethasone, and insulin.

-

Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Immediately before use, dilute the stock solution in cell culture medium or PBS to a final working concentration of approximately 10 µM.

-

Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 30 minutes to 1 hour at 37°C in a CO2 incubator.

-

Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess dye.

-

Imaging: Add fresh culture medium or PBS to the cells. Observe the stained lipid droplets using a fluorescence microscope with appropriate filter sets (Excitation: ~451-495 nm, Emission: ~496-570 nm).

Staining of Fat Deposits in Live Zebrafish Embryos

Objective: To visualize fat deposits in a live organism model.

Materials:

-

This compound

-

DMSO

-

Egg water (embryo medium)

-

Zebrafish embryos

-

Tricaine (anesthetic)

-

Methyl cellulose (B213188) (for mounting)

-

Fluorescence stereomicroscope

Protocol:

-

Embryo Collection: Collect zebrafish embryos at the desired developmental stage (e.g., 28 hours post-fertilization).

-

Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in egg water from a DMSO stock.

-

Staining: Incubate the zebrafish embryos in the this compound staining solution for 30 minutes at 28.5°C.

-

Washing: After incubation, wash the embryos with fresh egg water for 30 minutes to remove unbound dye.

-

Anesthesia and Mounting: Anesthetize the embryos with 0.016% Tricaine. Mount the anesthetized embryos in 3% methyl cellulose on a microscope slide or imaging dish.

-

Imaging: Visualize the stained fat deposits using a fluorescence stereomicroscope equipped with a GFP filter set.

Visualizations

Experimental Workflow for Lipid Droplet Staining in Cultured Cells

Caption: A streamlined workflow for staining lipid droplets in cultured cells using this compound.

Mechanism of Selective Lipid Droplet Staining

Caption: this compound's mechanism of selective fluorescence in the hydrophobic core of lipid droplets.

References

An In-depth Technical Guide to LipidGreen2 Applications in Cellular Biology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LipidGreen2 is a second-generation fluorescent probe designed for the selective detection and quantification of neutral lipids within lipid droplets (LDs) in live and fixed cells, as well as in whole organisms. Its superior brightness, photostability, and low background fluorescence compared to traditional dyes like Nile Red and BODIPY® 493/503 make it an invaluable tool in cellular biology, particularly for research areas involving lipid metabolism, steatosis, and drug-induced phospholipidosis. This guide provides a comprehensive overview of LipidGreen2's properties, detailed experimental protocols for its application in fluorescence microscopy, flow cytometry, and high-throughput screening, and a comparative analysis with other common lipid droplet stains.

Core Properties of LipidGreen2

LipidGreen2 is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that exhibits strong fluorescence in nonpolar environments, such as the neutral lipid core of LDs.[1] It selectively stains neutral lipids over phospholipids, which minimizes background fluorescence from cellular membranes.[1]

Photophysical Properties

The fluorescence of LipidGreen2 is highly dependent on the polarity of its microenvironment, a characteristic known as solvatochromism.[2][3][4] In aqueous or polar environments, the dye is virtually non-fluorescent. Upon partitioning into the hydrophobic interior of lipid droplets, a significant increase in fluorescence quantum yield is observed.

Data Presentation: Comparative Analysis of Lipid Droplet Probes

The selection of a fluorescent probe for lipid droplet analysis is critical and depends on the specific experimental requirements. This section provides a comparative summary of the key photophysical and performance characteristics of LipidGreen2, Nile Red, and BODIPY® 493/503.

Disclaimer: The following data has been compiled from various sources. Experimental conditions for each reported value may vary, which can influence the results. Direct comparative studies under identical conditions are limited.

Table 1: Photophysical Properties of Lipid Droplet Dyes

| Property | LipidGreen2 | Nile Red | BODIPY® 493/503 |

| Excitation Max (nm) | ~456 | ~515-554 | ~493 |

| Emission Max (nm) | ~534 | ~585-638 | ~503 |

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Not explicitly reported | ~38,000 in Dioxane | ~79,000 - 89,000 |

| Quantum Yield (Φ) | Not explicitly reported in nonpolar solvent | High in apolar solvents (~0.33-0.42 in EtOH) | High, approaching 1.0 in some organic solvents |

| Fluorescence Lifetime (τ) (ns) | Not explicitly reported | ~4.5 in dichloromethane | ~7.2 in dichloromethane |

| Solvent for Stock Solution | DMSO | DMSO, Acetone | DMSO, DMF, Methanol |

Table 2: Performance Characteristics in Cellular Imaging

| Characteristic | LipidGreen2 | Nile Red | BODIPY® 493/503 |

| Selectivity | High for neutral lipids | Stains neutral and polar lipids, leading to background from membranes | High for neutral lipids, but can show some cytosolic background |

| Brightness in Cells | Reported to be brighter than Nile Red and BODIPY® 493/503 | Good, but can be quenched in more polar environments | Very bright |

| Photostability | High; fluorescence signal decreased to half after 24h in zebrafish embryos | Prone to photobleaching | Limited photostability |

| Signal-to-Noise Ratio | High, with minimal non-specific background | Lower due to background fluorescence from membranes | Generally good, but can have cytosolic background |

| Suitability for Live-Cell Imaging | Excellent | Good, but photobleaching can be a limitation | Good, but photobleaching can be a limitation |

| Suitability for Multicolor Imaging | Good, can be used with red fluorescent probes | Broad emission spectrum can lead to bleed-through into other channels | Narrow emission spectrum is advantageous for multicolor imaging |

Experimental Protocols

General Guidelines for LipidGreen2 Staining

-

Stock Solution Preparation: Prepare a stock solution of LipidGreen2 in anhydrous DMSO at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light. Stock solutions are stable for up to one month at -20°C.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer like PBS. To avoid precipitation, it is recommended to add the stock solution to the aqueous buffer while vortexing.

-

Staining Procedure: Remove the culture medium from the cells and wash with PBS. Add the LipidGreen2 working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells 2-3 times with PBS to remove excess dye and reduce background fluorescence.

-

Imaging: Image the cells immediately using a fluorescence microscope or other fluorescence-based detection systems.

Protocol for Fluorescence Microscopy of Lipid Droplets

This protocol is suitable for imaging lipid droplets in cultured adherent cells.

Materials:

-

LipidGreen2 stock solution (1 mM in DMSO)

-

Cell culture medium (serum-free for staining)

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

-

Imaging plates or coverslips with cultured cells

Procedure:

-

Seed cells on coverslips or in imaging plates and culture until they reach the desired confluency.

-

Induce lipid droplet formation if required by treating the cells with oleic acid or other appropriate stimuli.

-

Prepare a 5 µM LipidGreen2 working solution in a serum-free medium.

-

Remove the culture medium and wash the cells once with PBS.

-

Add the LipidGreen2 working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator, protected from light.

-

(Optional) For nuclear counterstaining, add Hoechst 33342 to the working solution at a final concentration of 1 µg/mL during the last 10 minutes of incubation.

-

Remove the staining solution and wash the cells three times with PBS.

-

Add fresh PBS or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation ~450-490 nm, emission ~515-565 nm).

Protocol for Flow Cytometry Analysis of Lipid Accumulation

This protocol allows for the quantification of lipid content in a cell population.

Materials:

-

LipidGreen2 stock solution (1 mM in DMSO)

-

PBS

-

Trypsin-EDTA

-

FACS buffer (PBS containing 1-2% FBS or BSA)

-

Cells in suspension

Procedure:

-

Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

-

Wash the cells once with PBS.

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Prepare a 2X LipidGreen2 working solution in FACS buffer.

-

Add an equal volume of the 2X LipidGreen2 working solution to the cell suspension to achieve a final concentration of 1-10 µM.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., ~530/30 nm).

-

Gate on the cell population of interest and quantify the mean fluorescence intensity, which correlates with the cellular lipid content.

Protocol for High-Throughput Screening (HTS) of Steatosis

This protocol is designed for screening compounds that may induce or inhibit lipid accumulation in a 96- or 384-well plate format.

Materials:

-

LipidGreen2 stock solution (1 mM in DMSO)

-

Cell culture medium

-

PBS

-

Test compounds and controls

-

96- or 384-well clear-bottom black imaging plates

-

Automated fluorescence plate reader or high-content imaging system

Procedure:

-

Seed cells (e.g., HepG2) into the microplates and allow them to adhere overnight.

-

Treat the cells with test compounds at various concentrations for the desired duration (e.g., 24-72 hours). Include positive (e.g., oleic acid) and negative (vehicle) controls.

-

Prepare a LipidGreen2 working solution in a serum-free medium.

-

After compound treatment, remove the medium and wash the cells with PBS using an automated plate washer.

-

Add the LipidGreen2 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells three times with PBS.

-

Add fresh PBS to each well.

-

Measure the fluorescence intensity using a plate reader (bottom-read mode) with appropriate excitation and emission wavelengths.

-

Alternatively, acquire and analyze images using a high-content imaging system to quantify lipid droplet number, size, and intensity per cell.

Mandatory Visualizations

Fluorescence Mechanism of LipidGreen2

The fluorescence of LipidGreen2 is based on a solvatochromic mechanism. In a polar (aqueous) environment, the molecule is in a low-fluorescence state. When it enters a nonpolar (lipid) environment, a conformational change and intramolecular charge transfer (ICT) lead to a highly fluorescent state.

Caption: Proposed solvatochromic mechanism of LipidGreen2 fluorescence.

Experimental Workflow for Fluorescence Microscopy

A typical workflow for staining and imaging lipid droplets in cultured cells using LipidGreen2.

Caption: Workflow for fluorescence microscopy using LipidGreen2.

Experimental Workflow for Flow Cytometry

A generalized workflow for quantifying cellular lipid content using LipidGreen2 and flow cytometry.

Caption: Workflow for flow cytometry analysis with LipidGreen2.

Experimental Workflow for High-Throughput Screening

A streamlined workflow for HTS applications to screen for modulators of lipid accumulation.

Caption: High-throughput screening workflow using LipidGreen2.

Applications in Cellular Biology and Drug Discovery

-

Studying Lipid Metabolism: LipidGreen2 allows for the dynamic tracking of lipid droplet formation, growth, and degradation in live cells, providing insights into the mechanisms of lipid storage and mobilization.

-

Investigating Steatosis and Related Diseases: The probe is widely used to model and quantify hepatic steatosis (fatty liver) in cell culture and in organisms like zebrafish. This is crucial for understanding the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and for screening potential therapeutic agents.

-

Drug-Induced Phospholipidosis and Steatosis Screening: In drug development, LipidGreen2 can be employed in high-throughput screening assays to identify compounds that induce lipid accumulation, a potential indicator of hepatotoxicity.

-

Quantification of Bioplastics: LipidGreen2 has been successfully used to quantify intracellular poly(3-hydroxybutyrate) (PHB), a type of bioplastic, in bacteria.

Conclusion

LipidGreen2 has emerged as a powerful and versatile tool for the study of lipid biology. Its excellent photophysical properties and high specificity for neutral lipids offer significant advantages over traditional lipid droplet stains. The detailed protocols and comparative data provided in this guide are intended to assist researchers in effectively applying LipidGreen2 to a wide range of applications, from fundamental cell biology to high-throughput drug discovery.

References

- 1. Novel fluorescent probes with high signal-to-noise ratios for lipid droplet-specific bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Solvatochromism - Wikipedia [en.wikipedia.org]

LipidGreen 2: A Technical Guide for Researchers

An In-depth Whitepaper on the Application of a Novel Fluorescent Probe for Lipid Imaging

For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of lipids are paramount. LipidGreen 2, a second-generation fluorescent probe, has emerged as a powerful tool for selectively staining neutral lipids within cells and organisms. This technical guide consolidates key findings and methodologies from various research applications to provide a comprehensive resource for utilizing this compound in your own studies.

Core Properties and Advantages of this compound

This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound that exhibits bright fluorescence upon binding to neutral lipids, while showing minimal affinity for phospholipids (B1166683). This selectivity offers a distinct advantage over broader-spectrum lipophilic dyes like Nile Red, which can also stain phospholipids and has a broader emission spectrum, making multi-color imaging challenging.[1] Compared to its predecessor, LipidGreen, and other common lipid probes like BODIPY 493/503, this compound demonstrates a superior fluorescence signal, brighter staining, and less non-specific background.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound as reported in the cited literature.

Table 1: Spectral Properties and Storage

| Parameter | Value | Source |

| Excitation Wavelength (Ex) | 451-495 nm (Blue) | [2] |

| Emission Wavelength (Em) | 496-570 nm (Green) | |

| Optimal Excitation (in C. necator) | 440-460 nm | |

| Optimal Emission (in C. necator) | 490-520 nm | |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light) |

Table 2: Working Concentrations and Incubation Times

| Application | Cell/Organism Type | Concentration | Incubation Time | Source |

| General Cell Staining | Various cell lines | 10 µM | 30 min - 4 h | |

| 3T3-L1 Adipocytes | 3T3-L1 cells | 10 µM | 30 min | |

| Hepatosteatosis Assay | HepG2 cells | 10 µM | 30 min - 1 h | |

| Zebrafish Embryo Staining | Danio rerio | 10 µM | 30 min | |

| Adult Zebrafish Fat Deposits | Danio rerio | 10 µM | Not specified | |

| PHB Quantification | Cupriavidus necator | 2.6 µM | 30 min (under light exclusion) |

Detailed Experimental Protocols

This section provides detailed methodologies for key applications of this compound.

Protocol 1: Staining of Neutral Lipids in Cultured Cells

This protocol is suitable for the general visualization of lipid droplets in various adherent cell lines.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cells cultured on a suitable imaging plate or slide

Procedure:

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 10 µM.

-

Staining: Remove the existing culture medium from the cells and add the this compound working solution.

-

Incubation: Incubate the cells for 30 minutes to 4 hours at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells three times with PBS.

-

Imaging: Observe the stained cells using a fluorescence microscope with appropriate filter sets for blue excitation and green emission.

Protocol 2: In Vivo Staining of Fat Deposits in Zebrafish Embryos

This protocol is designed for the visualization of neutral lipid deposits in live zebrafish embryos.

Materials:

-

This compound stock solution

-

Egg water

-

Zebrafish embryos (e.g., 28 hours post-fertilization)

Procedure:

-

Preparation of Staining Solution: Prepare a 10 µM working solution of this compound in egg water.

-

Staining: Transfer zebrafish embryos into the this compound working solution.

-

Incubation: Incubate the embryos for 30 minutes at 28.5°C.

-

Washing: After staining, transfer the embryos to fresh egg water and wash for 30 minutes.

-

Imaging: Mount the embryos and observe under a fluorescence microscope.

Protocol 3: Quantification of Poly(3-hydroxybutyrate) in Cupriavidus necator

This method allows for the rapid and accurate quantification of intracellular poly(3-hydroxybutyrate) (PHB), a type of neutral lipid.

Materials:

-

This compound stock solution

-

Cupriavidus necator cell culture

-

Appropriate buffer for dilution

Procedure:

-

Sample Preparation: Collect a sample of the bacterial culture.

-

Staining: Add this compound to the cell suspension to a final concentration of 2.6 µM.

-

Incubation: Incubate the mixture for 30 minutes under light exclusion.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation set between 440-460 nm and emission between 490-520 nm.

-

Data Analysis: A strong linear relationship exists between the fluorescence intensity and the PHB content, allowing for quantification. This method can be completed in approximately 15 minutes.

Visualization of Experimental Workflows

The following diagrams illustrate key experimental workflows involving this compound.

This technical guide provides a foundational understanding and practical protocols for the application of this compound in lipid research. For more specific applications or troubleshooting, consulting the primary research articles is recommended.

References

LipidGreen 2 Dye: A Technical Guide to Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LipidGreen 2, a second-generation fluorescent probe designed for the selective imaging of neutral lipids. This document consolidates essential information on its safety and handling, alongside detailed experimental protocols for its application in cellular and whole-organism imaging.

Safety and Handling

General Safety Precautions

This compound is intended for research use only.[1] As with any chemical reagent, it should be handled with care, and appropriate personal protective equipment (PPE) should be worn. Standard handling procedures for non-volatile chemical compounds are recommended.

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other suitable chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles to prevent eye contact.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing.

Storage and Stability

Proper storage is crucial to maintain the integrity and performance of this compound.

| Storage Condition | Duration | Notes |

| Pure Form (as received) | Up to 3 years | Store at -20°C. |

| Up to 2 years | Store at 4°C. | |

| Stock Solution in DMSO | 6 months | Store at -80°C. |

| 1 month | Store at -20°C.[1] |

Important: Stock solutions should be protected from light.[1]

First Aid Measures

In the event of exposure, follow these general first aid guidelines for chemical laboratory reagents:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Wash the affected area thoroughly with soap and water.

-

After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Physicochemical and Spectroscopic Properties

This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole-based compound.[2] It offers a brighter fluorescence signal compared to its predecessor, LipidGreen.[3]

| Property | Value |

| Molecular Formula | C₂₂H₂₉NO₄ |

| Molecular Weight | 371.47 g/mol |

| Appearance | Orange-yellow oil |

| Solubility | Soluble in DMSO |

| Excitation Wavelength (Ex) | 451-495 nm (Blue) |

| Emission Wavelength (Em) | 496-570 nm (Green) |

Experimental Protocols

The following are detailed methodologies for common applications of this compound, derived from published research.

Preparation of Stock and Working Solutions

A critical first step for reproducible results is the correct preparation of the dye solutions.

Caption: Workflow for preparing this compound stock and working solutions.

Protocol for Stock Solution (e.g., 54 µM):

-

Allow the this compound vial to equilibrate to room temperature.

-

Prepare a stock solution by dissolving the solid dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, a 54 µM stock solution can be prepared for subsequent dilutions.[4]

Protocol for Working Solution (for cell staining, e.g., 2.6 µM):

-

Further dilute the DMSO stock solution into a suitable buffer or cell culture medium to achieve the desired final concentration. For staining intracellular poly(3-hydroxybutyrate) in Cupriavidus necator, a final concentration of 2.6 µM in phosphate-buffered saline (PBS) is effective.[5]

Staining of Lipid Droplets in Cultured Cells

This compound selectively stains neutral lipids, making it an excellent tool for visualizing lipid droplets.[3]

Caption: General workflow for staining lipid droplets in cultured cells.

Detailed Methodology:

-

Culture cells (e.g., 3T3-L1 or HepG2) on a suitable imaging plate or slide.[1][3]

-

Induce lipid droplet formation if required by the experimental design (e.g., by treatment with oleic acid).

-

Prepare a working solution of this compound at a concentration of approximately 10 µM in the appropriate cell culture medium.[3]

-

Remove the existing cell culture medium and add the this compound working solution.

-

Incubate the cells for at least 30 minutes at 37°C.[3]

-

After incubation, wash the cells with PBS to remove excess dye and reduce background fluorescence.

-

Image the stained cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation around 488 nm and emission between 500-550 nm).[6]

In Vivo Staining of Adipose Tissues in Zebrafish

The cell-permeable nature of this compound allows for the staining of fat deposits in live organisms like zebrafish.[3]

Caption: Workflow for in vivo staining of adipose tissue in zebrafish.

Detailed Methodology:

-

Raise zebrafish embryos or larvae to the desired developmental stage.

-

Prepare a 10 µM working solution of this compound in embryo water.[3]

-

Transfer the live zebrafish into the staining solution.

-

Incubate for 30 minutes.[7]

-

After staining, wash the zebrafish with fresh embryo water to remove the excess dye.

-

Anesthetize the zebrafish if necessary and mount them for imaging.

-

Visualize the stained adipose tissues using a fluorescence stereomicroscope.

Quantification of Poly(3-hydroxybutyrate) in Cupriavidus necator

This compound can be used for the rapid quantification of intracellular poly(3-hydroxybutyrate) (PHB), a type of neutral lipid polymer produced by some bacteria.[5]

Detailed Methodology:

-

Prepare a 54 µM stock solution of this compound in DMSO.[4]

-

Dilute a 500 µL sample of the C. necator cell suspension in 1500 µL of PBS.

-

Add 100 µL of the this compound stock solution to the diluted cell suspension for a final concentration of 2.6 µM.[5]

-

Incubate at room temperature. A stable fluorescence signal is typically achieved after a 30-minute incubation period in the dark.[5]

-

Measure the fluorescence intensity using a fluorometer with excitation between 440-460 nm and emission between 490-520 nm.[5]

-

Correlate the fluorescence intensity to the PHB content, which can be determined in parallel using standard methods like HPLC for calibration.

Mechanism of Action

This compound's fluorescence is environmentally sensitive. In aqueous environments, its fluorescence is minimal. However, upon partitioning into the nonpolar, lipid-rich environment of neutral lipid droplets, it undergoes a conformational change that results in a strong fluorescence emission.[8] This solvatochromic property is key to its high signal-to-noise ratio. The dye selectively stains neutral lipids and does not stain phospholipids, allowing for specific visualization of lipid droplets.[3]

Caption: Simplified diagram of this compound's fluorescence activation.

This guide provides a comprehensive starting point for researchers incorporating this compound into their experimental workflows. Adherence to these safety guidelines and protocols will facilitate safe and effective use of this powerful fluorescent probe.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of LipidGreen2 and its application in lipid and fatty liver imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Lipid Droplet Staining Lipi-Green Dojindo [dojindo.com]

- 7. rsc.org [rsc.org]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for LipidGreen 2 Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining and visualization of neutral lipids within cultured cells. This dye offers significant advantages over traditional lipid stains, such as Nile Red, including a brighter fluorescence signal, higher specificity to neutral lipids over phospholipids, and reduced background fluorescence.[1][2][3] Its utility extends to various applications, including the study of lipid storage diseases, drug-induced steatosis, and the dynamics of lipid droplets in metabolic research. This compound is suitable for live-cell imaging and can be used in conjunction with other fluorescent probes for multi-color analysis.[1]

Product Information

| Property | Value | Source |

| Chemical Name | N-dimethylallylated 3-hydroxyindole based compound | [1] |

| Molecular Weight | 371.47 g/mol | |

| Excitation Wavelength (Optimal) | 440-460 nm | |

| Emission Wavelength (Optimal) | 490-520 nm | |

| Solubility | DMSO | |

| Storage | Stock solution: -20°C for 1 month or -80°C for 6 months (protect from light) |

Experimental Protocols

Reagent Preparation

a. Stock Solution Preparation:

-

Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A common concentration for the stock solution is 1 mM.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

b. Working Solution Preparation:

-

On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final working concentration. Recommended concentrations range from 2.6 µM to 10 µM, depending on the cell type and experimental goals. For initial experiments, a concentration of 5-10 µM is a good starting point.

-

Ensure the final concentration of DMSO in the culture medium is below 1% to avoid cytotoxicity.

Live Cell Staining Protocol

This protocol is suitable for most adherent cell lines.

a. Cell Seeding:

-

Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that allows for optimal visualization without overgrowth.

-

Culture the cells overnight or until they reach the desired confluency.

b. Staining:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with pre-warmed (37°C) PBS.

-

Add the this compound working solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubate the cells for 15 to 30 minutes at 37°C in a CO2 incubator, protected from light. Incubation times may be extended up to 4 hours for certain cell types or experimental conditions.

c. Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove any unbound dye.

d. Imaging:

-

Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

-

Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC or GFP filter set).

-

Optimal excitation is between 440-460 nm, and emission should be collected between 490-520 nm.

Data Presentation

Table 1: Recommended Staining Parameters for Different Cell Lines

| Cell Line | Staining Concentration (µM) | Incubation Time (minutes) | Reference |

| 3T3-L1 (differentiated) | 10 | 30 | |

| HepG2 | 10 | Not Specified | |

| Various Cell Lines | 10 | 240 (4 hours) | |

| Cupriavidus necator (bacteria) | 2.6 | 30 |

Table 2: Comparison of this compound and Nile Red

| Feature | This compound | Nile Red | Reference |

| Specificity | High for neutral lipids | Stains both neutral lipids and phospholipids | |

| Fluorescence Signal | Brighter than Nile Red | Less intense | |

| Background Staining | Minimal | Can have non-specific background | |

| Photostability | High long-term stability | Fluorescence may decrease quickly | |

| Multi-color Imaging | Suitable | Broad emission spectrum can interfere with other channels | |

| Excitation (nm) | 440-460 | 450-500 (yellow-gold emission) / 515-560 (red emission) | |

| Emission (nm) | 490-520 | >528 (yellow-gold) / >590 (red) |

Application: Assessment of Drug-Induced Steatosis

This compound is a valuable tool for assessing drug-induced steatosis (fatty liver) in vitro.

Experimental Workflow:

-

Cell Culture: Culture a relevant cell line, such as HepG2 cells, in a multi-well plate.

-

Drug Treatment: Treat the cells with the compound of interest at various concentrations for a specified duration (e.g., 24-72 hours). Include appropriate vehicle controls.

-

Staining: Following treatment, stain the cells with this compound using the protocol described above.

-

Image Acquisition: Acquire images using a high-content imaging system or a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software. An increase in fluorescence indicates lipid accumulation.

Troubleshooting

-

Weak Signal: Increase the staining concentration or incubation time. Ensure the filter set on the microscope is appropriate for the excitation and emission spectra of this compound.

-

High Background: Ensure adequate washing steps are performed after staining. Prepare fresh working solutions for each experiment.

-

Cell Toxicity: While this compound generally has low toxicity, it is good practice to perform a cytotoxicity assay, especially for long-term imaging experiments. Use the lowest effective concentration of the dye and minimize exposure to the excitation light. A standard cytotoxicity assay, such as one using SYTOX Green or Propidium Iodide, can be employed to assess cell viability after staining.

References

Application Notes: Staining of Neutral Lipids in Zebrafish Embryos using LipidGreen 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zebrafish (Danio rerio) have emerged as a powerful vertebrate model for studying lipid metabolism, transport, and associated diseases due to their genetic tractability and optical transparency during embryonic development. Visualizing and quantifying lipid accumulation is crucial for this research. LipidGreen 2 is a second-generation fluorescent probe designed for imaging neutral lipids.[1][2][3] It selectively stains neutral lipids over phospholipids, offering a brighter fluorescence signal and lower background compared to earlier dyes like LipidGreen or the non-specific Nile Red.[3][4] These characteristics make this compound an excellent tool for staining and quantifying fat deposits in live zebrafish embryos.

Principle of the Method

This compound is a cell-permeable, N-dimethylallylated 3-hydroxyindole based compound. Its mechanism relies on its solvatochromic properties and high hydrophobicity. In aqueous environments, the probe exhibits low fluorescence. Upon entering the nonpolar microenvironment of neutral lipid droplets (composed primarily of triacylglycerols and cholesteryl esters), the probe undergoes a conformational change and becomes highly fluorescent. This selective partitioning and fluorescence enhancement allow for the specific visualization of lipid droplets with minimal background signal from the aqueous cytoplasm or phospholipid-rich membranes.

Mechanism of Action Diagram

Caption: Mechanism of this compound staining in a zebrafish cell.

Quantitative Data Summary

All key quantitative parameters for using this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₂H₂₉NO₄ | |

| Molecular Weight | 371.47 g/mol | |

| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | |

| Excitation Range | 440 - 495 nm | |

| Optimal Excitation | ~456 nm | |

| Emission Range | 490 - 570 nm | |

| Optimal Emission | ~534 nm |

| Target | Neutral Lipids (Triglycerides, Cholesteryl Esters) | |

Table 2: Recommended Staining Parameters for Live Zebrafish Embryos

| Parameter | Recommendation | Notes | Source(s) |

|---|---|---|---|

| Stock Solution | 1-10 mM in DMSO | Aliquot and store at -20°C for up to 1 month or -80°C for 6 months. Protect from light. | |

| Working Concentration | 5 - 10 µM | Dilute stock solution in E3 embryo medium. | |

| Incubation Time | 30 minutes | Longer times may increase background fluorescence. | |

| Incubation Temperature | 28.5 °C | Standard temperature for zebrafish embryo development. | |

| Wash Steps | 2-3 washes with fresh E3 medium | Essential for removing unbound dye and reducing background. | - |

| Anesthetic | Tricaine (MS-222) | Use prior to mounting for live imaging to prevent movement. | |

Experimental Protocols

Required Materials and Reagents

-

This compound dye

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Zebrafish embryos at the desired developmental stage

-

E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

-

Petri dishes or multi-well plates

-

Micropipettes and tips

-

Tricaine solution (MS-222) for anesthetizing embryos

-

Low melting point agarose (B213101) for mounting

-

Fluorescence stereomicroscope or confocal microscope

Reagent Preparation

-

This compound Stock Solution (10 mM):

-

Allow the this compound vial to equilibrate to room temperature.

-

Reconstitute the dye in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, add 269 µL of DMSO to 1 mg of this compound (MW: 371.47).

-

Vortex briefly to ensure complete dissolution.

-

Dispense into small, single-use aliquots.

-

Store stock solutions at -20°C for up to one month, protected from light and moisture.

-

-

This compound Working Solution (10 µM):

-

Thaw one aliquot of the 10 mM stock solution.

-

Prepare the working solution immediately before use by diluting the stock solution 1:1000 in fresh E3 embryo medium. For example, add 1 µL of 10 mM stock solution to 1 mL of E3 medium.

-

Vortex gently to mix.

-

Staining Protocol for Live Zebrafish Embryos

-

Embryo Collection: Collect zebrafish embryos and raise them in E3 medium at 28.5°C to the desired developmental stage (e.g., 3-5 days post-fertilization, dpf).

-

Staining:

-

Transfer a group of embryos (e.g., 10-20) into a well of a 24-well plate or a small petri dish.

-

Remove the E3 medium and replace it with the freshly prepared 10 µM this compound working solution, ensuring embryos are fully submerged.

-

Incubate for 30 minutes at 28.5°C, protected from light.

-

-

Washing:

-

Carefully remove the staining solution.

-

Wash the embryos three times with fresh E3 medium, with each wash lasting 5 minutes, to remove unbound dye.

-

-

Anesthetizing and Mounting:

-

Anesthetize the embryos using Tricaine (MS-222) solution to prevent movement during imaging.

-

Mount the embryos on a glass-bottom dish or slide using low melting point agarose (e.g., 1.2% in E3 medium) for stabilization.

-

-

Imaging:

-

Immediately proceed to imaging using a fluorescence microscope.

-

Use a filter set appropriate for green fluorescence (e.g., GFP or FITC filter cube). Recommended settings are excitation around 450-490 nm and emission detection around 515-560 nm.

-

Lipid droplets will appear as bright green puncta. Fat deposits in zebrafish are often found near the yolk, liver, intestine, and pancreas.

-

Experimental Workflow Diagram

Caption: Workflow for staining live zebrafish embryos with this compound.

Data Analysis and Interpretation

-

Qualitative Analysis: Visually inspect the distribution and size of lipid droplets in tissues of interest, such as the liver and visceral adipose tissue. Compare the staining patterns between control and experimental groups.

-

Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence.

-

Define a Region of Interest (ROI) around the tissue being analyzed (e.g., the liver).

-

Measure the integrated density or mean fluorescence intensity within the ROI.

-

To account for background, select a nearby region with no specific staining and subtract its mean intensity.

-